Superior Cytotoxic Potency in K-562 Leukemia Cells Compared to the Unsubstituted Benzohydrazide Analog VIIa
The 4-methoxybenzohydrazide derivative (VIIb) demonstrates greater in vitro cytotoxicity against K-562 chronic myeloid leukemia cells than its direct unsubstituted analog (VIIa). This comparison establishes that the para-methoxy group contributes positively to the antiproliferative effect within this scaffold [1].
| Evidence Dimension | Cytotoxicity (IC50) against K-562 leukemia cell line |
|---|---|
| Target Compound Data | IC50 = 0.05 µM |
| Comparator Or Baseline | Unsubstituted benzohydrazide analog VIIa: IC50 = 0.07 µM |
| Quantified Difference | 1.4-fold improvement in potency |
| Conditions | K-562 chronic myeloid leukemia cell line; in vitro cytotoxicity assay (specific assay methodology not detailed in the available abstract) |
Why This Matters
A 1.4-fold improvement in potency translates into a lower required concentration to achieve the same cellular effect, which is a critical factor for lead optimization in anti-leukemic drug discovery when selecting between two otherwise identical core scaffolds.
- [1] Elbatrawy, A. A. M. I. (2016). Design, Synthesis and Antitumor Activity of Novel Pyrazolopyrimidine Derivatives (Master's thesis, Cairo University). View Source
